molecular formula C9H10ClNO4 B1378199 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride CAS No. 311310-97-1

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

Cat. No. B1378199
M. Wt: 231.63 g/mol
InChI Key: VDKKHVAEYCYZSU-UHFFFAOYSA-N
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Description

“2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride” is a chemical compound with the CAS Number: 311310-97-1. It has a molecular weight of 231.64 and its linear formula is C9H10ClNO4 . It is a white to yellow or light green solid .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-6-(methoxycarbonyl)benzoic acid hydrochloride . Its InChI code is 1S/C9H9NO4.ClH/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12;/h2-4H,10H2,1H3,(H,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a white to yellow or light green solid . It is stored at a temperature of +4C .

Scientific Research Applications

Synthesis and Structural Analysis

Derivatives similar to 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride have been synthesized and characterized to understand their structural properties. For instance, N-(2-carboxybenzoyl)-L-leucine methyl ester was crystallized to study the dihedral angles between the planes of the carboxyl group and the benzene ring, revealing insights into cyclization and hydrolysis reactions in aqueous solutions (Onofrio et al., 2006).

Chemical Synthesis Optimization

Material Science Applications

Substituted benzoic acids, including 2-methoxybenzoic acid , have been doped into polyaniline to study the electrical conductivity and material properties of these composites. The doping with benzoic acid derivatives was found to significantly influence the conductivity and thermal properties of polyaniline, suggesting potential applications in electronic materials and devices (Amarnath & Palaniappan, 2005).

Novel Compound Synthesis for Therapeutic Applications

In a specific example of pharmaceutical relevance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid serves as a key intermediate in synthesizing SGLT2 inhibitors for diabetes therapy. The scalable and cost-effective process developed for this compound underscores the potential of such derivatives in drug development (Zhang et al., 2022).

properties

IUPAC Name

2-amino-6-methoxycarbonylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12;/h2-4H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKKHVAEYCYZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

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